molecular formula C11H12N4O5 B2591065 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid CAS No. 1006441-85-5

4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid

Cat. No. B2591065
CAS RN: 1006441-85-5
M. Wt: 280.24
InChI Key: VJGBACPZKYXDKB-UHFFFAOYSA-N
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Description

4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H12N4O5 and its molecular weight is 280.24. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Synthesis

The compound and its derivatives have been extensively studied in the context of chemical reactions and synthetic pathways. Notably, the lithiation of methyl substituted isoxazoles, including compounds with structural similarity to the subject chemical, has been explored. This process involves reactions such as lateral lithiation, ring cleavage, and addition of butyllithium to the ring, yielding various acetic acids after carboxylation. These methods are crucial for the synthesis of structurally complex molecules for further application in chemical research (Micetich, 1970).

Molecular Structure and Bonding

The compound and related chemicals have been studied for their unique molecular structures and bonding characteristics. For instance, molecules like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate show a polarized structure in the nitroaniline portion and exhibit hydrogen-bonded chains and sheets, displaying intricate molecular arrangements (Portilla et al., 2007). Similarly, structures and dynamic properties of various pyrazole-4-carboxylic acids have been analyzed in the solid state, revealing polymorphism and proton transfer phenomena (Infantes et al., 2013).

Antimicrobial and Antiinflammatory Activities

Derivatives of the compound have been synthesized and studied for their potential antimicrobial, antiinflammatory, and antiproliferative activities. These studies are crucial for understanding the biological activities and potential therapeutic applications of these compounds (Narayana et al., 2009).

Crystallography and Molecular Interactions

The compound's derivatives have also been a subject of crystallographic studies, providing insights into the bond lengths, molecular-electronic structures, and hydrogen-bonding characteristics. Such studies are fundamental in understanding the chemical and physical properties of these compounds for further application in material science and drug design (Girisha et al., 2016).

properties

IUPAC Name

4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O5/c1-5-10(15(18)19)6(2)14(12-5)4-8-7(3)20-13-9(8)11(16)17/h4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGBACPZKYXDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(ON=C2C(=O)O)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.